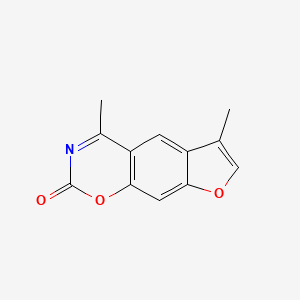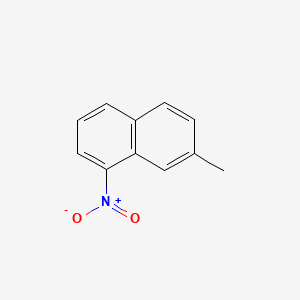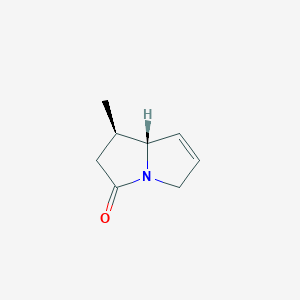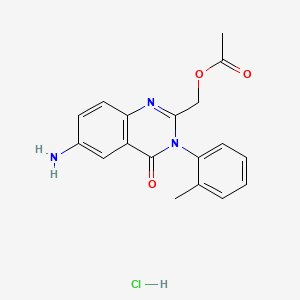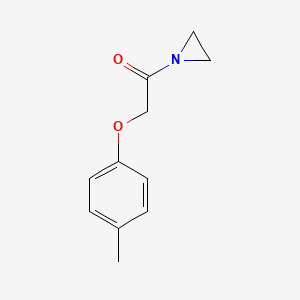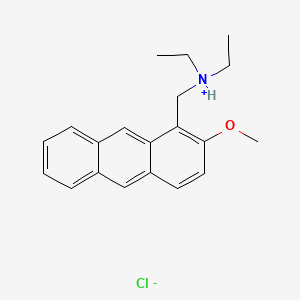
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride is a chemical compound with the molecular formula C20H23NOClH It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a diethylamino group and a methoxy group attached to the anthracene core
Vorbereitungsmethoden
The synthesis of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Introduction of the Methoxy Group: A methoxy group is introduced to the anthracene core through a methylation reaction using methanol and a suitable catalyst.
Formation of the Diethylamino Group: The diethylamino group is introduced via a Mannich reaction, where diethylamine, formaldehyde, and the methoxyanthracene intermediate react under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the diethylamino and methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of specific molecular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride can be compared with other anthracene derivatives, such as:
1-(Dimethylamino)methyl-2-methoxyanthracene: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to differences in reactivity and biological activity.
1-(Diethylamino)methyl-2-hydroxyanthracene: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and chemical reactivity.
1-(Diethylamino)methyl-2-chloroanthracene: The presence of a chloro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52723-12-3 |
|---|---|
Molekularformel |
C20H24ClNO |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
diethyl-[(2-methoxyanthracen-1-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-4-21(5-2)14-19-18-13-16-9-7-6-8-15(16)12-17(18)10-11-20(19)22-3;/h6-13H,4-5,14H2,1-3H3;1H |
InChI-Schlüssel |
MIRZOBOSGDZMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



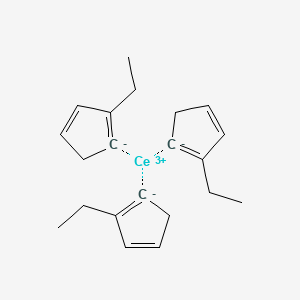
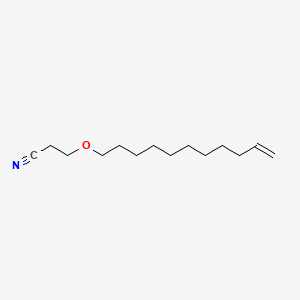
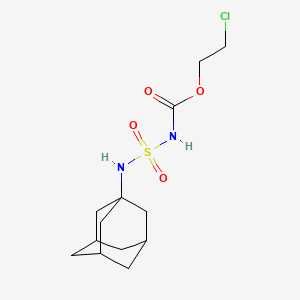
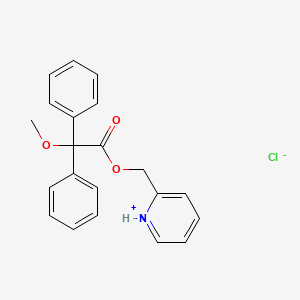


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
